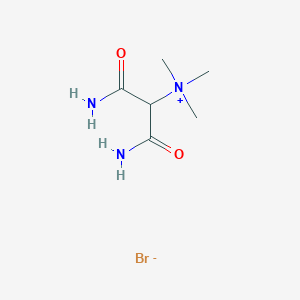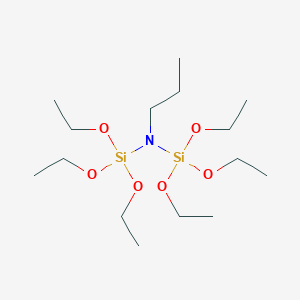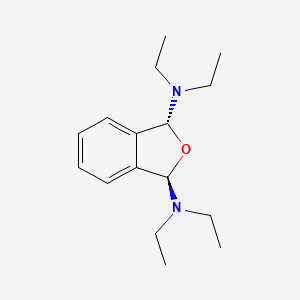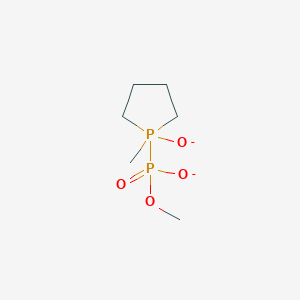![molecular formula C13H10N4O2 B14511243 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 63011-10-9](/img/structure/B14511243.png)
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to another pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method involves the reaction of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction. This method is advantageous due to its simplicity and efficiency . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical synthesis methods, such as ball-milling, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar fused ring structure but differ in the specific substituents and ring fusion patterns.
Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position and nature of the fused rings.
Uniqueness
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63011-10-9 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
3-methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-16-12(18)10-7-14-8-15-11(10)17(13(16)19)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
YDLOVSDCYHSPTR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CN=CN=C2N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)



![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)







![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)

